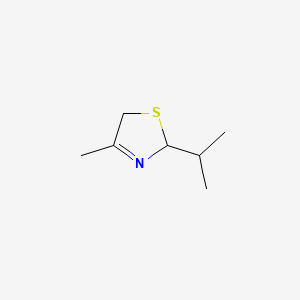

2,5-Dihydro-2-isopropyl-4-methylthiazole

Description

Overview of Thiazole (B1198619) Chemistry and Its Biological Relevance

Thiazoles are a significant class of five-membered heterocyclic compounds that feature a ring containing both sulfur and nitrogen atoms. globalresearchonline.net This structure imparts aromatic properties, allowing the pi (π) electrons to delocalize across the ring, which contributes to its stability and diverse reactivity. nih.gov The thiazole nucleus is a fundamental scaffold in numerous natural and synthetic molecules, demonstrating its importance in chemistry and pharmacology. globalresearchonline.netnih.gov The chemistry of thiazoles has been steadily developing since the foundational work of Hofmann and Hantsch. nih.gov

The biological relevance of the thiazole ring is extensive and well-documented. It is a core component of thiamine (B1217682) (Vitamin B1), an essential vitamin vital for metabolic processes. nih.govtandfonline.com Beyond this, the thiazole moiety is present in various pharmacologically active compounds, including those with antimicrobial, anticancer, anti-inflammatory, and antifungal properties. nih.govtandfonline.comtandfonline.com Its versatility allows it to be a key building block in the development of new therapeutic agents. globalresearchonline.net Molecules containing the thiazole ring can interact with biological systems by activating or blocking biochemical pathways and receptors. nih.gov

Historical Context of 2,5-Dihydro-2-isopropyl-4-methylthiazole Discovery and Initial Characterization

Initial characterization relied on analytical techniques designed to separate and identify volatile molecules from complex mixtures. Gas chromatography, coupled with sensory evaluation (olfactometry) and mass spectrometry (GC-MS), was instrumental in its identification. These early investigations focused on its occurrence in nature and its formation as a product of chemical reactions during the cooking process, such as the Maillard reaction. nih.gov

Contemporary Significance of this compound in Chemical Research

In modern research, this compound is primarily significant in the flavor and fragrance industry. thegoodscentscompany.com It is recognized for its potent sensory characteristics, contributing green, earthy, tropical, and nutty notes to food products. ventos.comthegoodscentscompany.com Its role as a flavor agent is well-established, and it is used to enhance the taste profiles of various foods and beverages. nih.govchemimpex.com

The compound is valued for its ability to impart specific flavor nuances, such as the "fuzzy skin" note in peach and apricot flavors. thegoodscentscompany.com Research continues to explore its applications in creating complex and appealing aromas for consumer products. perfumersworld.com The study of such high-impact aroma chemicals is a key focus for flavor manufacturers aiming to produce innovative and natural ingredients. thegoodscentscompany.com

Below is a table of key chemical properties for the related compound 2-Isopropyl-4-methylthiazole, which is often studied alongside its dihydro counterpart.

| Property | Value |

| Molecular Formula | C7H11NS |

| Molecular Weight | 141.24 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor Profile | Green, nutty, fruity, earthy, tropical |

| Boiling Point | 92 °C at 50 mmHg |

| Density | 1.001 g/mL at 25 °C |

| Flash Point | 58 °C |

Data sourced from publicly available chemical databases for 2-Isopropyl-4-methylthiazole. nih.govventos.comsigmaaldrich.com

Scope and Objectives of Academic Inquiry on the Chemical Compound

Academic and industrial research on this compound is sharply focused on its sensory properties and applications. The primary objectives of this inquiry include:

Flavor and Aroma Characterization: Detailed investigation of its organoleptic properties, including odor and taste thresholds, and its contribution to the flavor profiles of foods like coffee, tea, and various fruits. thegoodscentscompany.com

Natural Occurrence and Formation: Identifying its presence in natural products and understanding the chemical pathways, such as the Maillard reaction, that lead to its formation in cooked foods like roast meats. nih.gov

Analytical Method Development: Improving techniques for the detection and quantification of this trace volatile compound in complex food and fragrance matrices.

Applications in Food and Fragrance: Exploring and optimizing its use as a flavoring agent in a wide range of products, from beverages and confectionery to savory items. thegoodscentscompany.comperfumersworld.com This includes stability and performance testing in different end-product formulations. perfumersworld.com

Synthetic Chemistry: Developing efficient synthesis methods for producing the compound for commercial use in the flavor industry. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

67936-13-4 |

|---|---|

Molecular Formula |

C7H13NS |

Molecular Weight |

143.25 g/mol |

IUPAC Name |

4-methyl-2-propan-2-yl-2,5-dihydro-1,3-thiazole |

InChI |

InChI=1S/C7H13NS/c1-5(2)7-8-6(3)4-9-7/h5,7H,4H2,1-3H3 |

InChI Key |

RSSCOFSBIBEMBM-UHFFFAOYSA-N |

SMILES |

CC1=NC(SC1)C(C)C |

Canonical SMILES |

CC1=NC(SC1)C(C)C |

density |

0.9936-1.0740 (20°) |

Other CAS No. |

67936-13-4 |

physical_description |

Clear liquid; Toasted, sulfury, sweet cocoa aroma |

Pictograms |

Irritant |

solubility |

Practically insoluble to insoluble Soluble (in ethanol) |

Synonyms |

2-isopropyl-4-methyl-3-thiazoline |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of 2,5 Dihydro 2 Isopropyl 4 Methylthiazole

Identification in Animal Secretions and Excretions

Volatile and semi-volatile compounds are crucial in chemical communication among animals. While research has identified various thiazole (B1198619) derivatives in this context, the specific role and presence of 2,5-Dihydro-2-isopropyl-4-methylthiazole are subjects of ongoing investigation.

Thiazole derivatives are known components of vertebrate pheromonal systems. For instance, research into the chemical signals of the male mouse, Mus musculus, has led to the synthesis and identification of related compounds. Specifically, the isomer 2-isopropyl-4,5-dihydrothiazole has been identified as a pheromone component in male mice and studied for its biological effects. nih.gov Another related compound, 2-sec-butyl-4,5-dihydrothiazole, has also been recognized as a male murine pheromone that can have cross-generational impacts on female mice and their offspring. nih.gov

**Table 1: Related Thiazoline (B8809763) Pheromones in *Mus musculus***

| Compound Name | Species | Role | Reference |

|---|---|---|---|

| 2-isopropyl-4,5-dihydrothiazole | Mus musculus (Male Mouse) | Pheromone Component | nih.gov |

| 2-sec-butyl-4,5-dihydrothiazole | Mus musculus (Male Mouse) | Pheromone Component | nih.gov |

The isolation of volatile compounds like thiazolines from biological samples such as animal urine or glandular secretions is a complex process. It typically involves initial extraction steps to separate the volatile fraction from the non-volatile matrix. Common techniques include solvent extraction, solid-phase microextraction (SPME), or headspace analysis, which captures the volatile compounds present in the air above the sample.

Following extraction, the definitive identification and quantification are achieved through high-resolution analytical methods. Gas chromatography (GC) is employed to separate the individual components of the volatile mixture. The separated compounds are then introduced into a mass spectrometer (MS) for identification based on their unique mass spectra. This combination, known as Gas Chromatography-Mass Spectrometry (GC-MS), is a cornerstone technique in the study of pheromones and other natural volatile products.

Presence in Plant-Derived Products and Food Systems

The compound this compound and its aromatic counterpart have been identified as flavor constituents in several food items, contributing to their characteristic aroma profiles.

The closely related aromatic compound, 2-isopropyl-4-methylthiazole, has been reported as a flavor component in other plant-derived products. It is found in red tomatoes and coriander seed oil, contributing to their complex aromas. thegoodscentscompany.comnih.gov

The aromatic relative, 2-isopropyl-4-methylthiazole, is also a known volatile component in certain ripe fruits. It has been identified in the Indonesian durian fruit (Durio zibethinus), where it plays a role in the fruit's potent and complex aroma. thegoodscentscompany.comnih.gov This compound is recognized for its tropical fruit and nutty notes. thegoodscentscompany.comulprospector.com

Table 2: Natural Occurrence of this compound and its Aromatic Analogue in Food

| Compound Name | Source | Reference |

|---|---|---|

| This compound | Toasted Sesame Seed Oil | nih.govthegoodscentscompany.com |

| 2-isopropyl-4-methylthiazole (Aromatic Analogue) | Red Tomatoes | thegoodscentscompany.comnih.gov |

| Coriander Seed Oil | thegoodscentscompany.comnih.gov | |

| Durio zibethinus (Durian) | thegoodscentscompany.comnih.gov |

Isolating specific volatile flavor compounds from complex food matrices requires specialized techniques that can effectively separate them from fats, sugars, and other components without altering their chemical structure.

In the analysis of toasted sesame seed oil, the Solvent-Assisted Flavor Evaporation (SAFE) technique was utilized. nih.govsigmaaldrich.com This method is a form of vacuum distillation that allows for the gentle separation of volatile compounds from non-volatile materials at low temperatures, which prevents the thermal degradation of the analytes. The resulting extract, rich in volatile and semi-volatile compounds, was then analyzed by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) across two different phases to ensure comprehensive identification of its components, including this compound. nih.govsigmaaldrich.com

Characterization in Microbial Metabolomes

A thorough review of scientific literature reveals a lack of specific data on the characterization of this compound as a metabolite in fungal or bacterial systems. Research in this area has predominantly focused on its oxidized counterpart, 2-isopropyl-4-methylthiazole.

Role as a Metabolite in Fungal or Bacterial Systems (e.g., Saccharomyces cerevisiae)

There is no direct evidence in the reviewed literature to suggest that this compound is a metabolite produced by Saccharomyces cerevisiae. However, the closely related compound, 2-isopropyl-4-methylthiazole, has been identified as a metabolite in Saccharomyces cerevisiae. nih.gov This has led to some confusion in databases, where the properties of the thiazole are sometimes incorrectly attributed to the dihydrothiazole.

Extraction and Purification Protocols for Microbial Metabolites

Given the absence of studies identifying this compound as a microbial metabolite, there are no established extraction and purification protocols for this specific compound from microbial cultures.

Formation in Thermal Processing and Reaction Products

Similar to its role in microbial metabolomes, there is a scarcity of information directly addressing the formation of this compound during thermal processing.

Occurrence as a Maillard Reaction Product in Cooked Foods (e.g., Roast Meats)

The available scientific literature does not specify this compound as a Maillard reaction product in cooked foods. In contrast, the related compound, 2-isopropyl-4-methylthiazole, is well-documented as a flavor component in roast meats and is known to be a product of the Maillard reaction. nih.gov The Maillard reaction is a complex series of chemical reactions between amino acids and reducing sugars that gives browned food its distinctive flavor.

Analytical Approaches for Identifying Reaction Pathways

Due to the lack of studies on the formation of this compound via thermal processing, there are no specific analytical approaches detailed in the literature for identifying its reaction pathways.

Biosynthesis and Metabolic Pathways of 2,5 Dihydro 2 Isopropyl 4 Methylthiazole

Elucidation of Precursor Molecules and Enzymatic Transformations

The formation of the thiazole (B1198619) ring, the core structure of 2,5-Dihydro-2-isopropyl-4-methylthiazole, can occur through both enzymatic and non-enzymatic routes.

Enzymatic Synthesis in Eukaryotes: A well-studied example of enzymatic thiazole synthesis is the biosynthesis of the thiamin (Vitamin B1) thiazole moiety in eukaryotes like Saccharomyces cerevisiae. nih.gov In this process, the enzyme THI4p acts as a suicidal thiamin thiazole synthase. nih.gov It utilizes precursor molecules such as nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and glycine (B1666218). nih.gov The reaction involves complex oxidative condensation to form the thiazole ring. nih.gov While this pathway does not produce this compound itself, it provides a model for how a thiazole ring can be enzymatically constructed from simple cellular metabolites.

Non-Enzymatic Formation via Maillard Reaction: Thiazoles are known to be formed during the Maillard reaction, a non-enzymatic browning reaction that occurs between amino acids and reducing sugars at elevated temperatures. researchgate.net This process is a significant source of flavor and aroma compounds in cooked foods. researchgate.netnih.gov The formation of thiazoles in the Maillard reaction typically involves the reaction of sulfur-containing amino acids, such as cysteine, with dicarbonyl compounds that are degradation products of sugars. nih.gov The specific substituents on the resulting thiazole depend on the nature of the initial amino acid and sugar.

Inferred Precursors from Chemical Synthesis: The chemical synthesis of related thiazole compounds can also provide insights into potential precursor molecules. For instance, the Hantzsch thiazole synthesis, a common method for creating thiazole rings, involves the reaction of an α-halocarbonyl compound with a thioamide. nih.gov A patent for the synthesis of 2-isopropyl-4-(methylaminomethyl)thiazole (B125010), a structurally similar compound, utilizes thio-iso-butanamide and 1,3-dichloro acetone (B3395972) as starting materials. google.com This suggests that analogous biological precursors could include a source for the isopropyl group and a C3-dicarbonyl moiety.

Table 1: Potential Precursor Molecules for Thiazole Ring Formation

| Formation Pathway | Precursor Molecules | Resulting Structure | Organism/Context |

|---|---|---|---|

| Enzymatic (Thiamin Biosynthesis) | NAD, Glycine, Sulfur source (from THI4p) | Thiazole moiety of Thiamin | Saccharomyces cerevisiae nih.gov |

| Non-Enzymatic (Maillard Reaction) | Cysteine, Reducing Sugars (e.g., Glucose) | Substituted Thiazoles | Cooked Foods researchgate.netnih.gov |

| Inferred from Chemical Synthesis | Thio-iso-butanamide, 1,3-Dichloro acetone | 2-isopropyl-4-substituted thiazole | Chemical Synthesis google.com |

Proposed Biosynthetic Routes in Vertebrate Organisms

The presence of 2-sec-butyl-4,5-dihydrothiazole, a structurally related compound, has been identified as a pheromone component in the urine of male mice (Mus musculus). While the specific biosynthetic pathway for this molecule in mice has not been fully elucidated, the general principles of pheromone biosynthesis in vertebrates suggest that it is likely derived from common metabolic precursors.

In many cases, insect and mammalian pheromones are synthesized by modifying fatty acids or amino acids. nih.govnih.gov It is plausible that the biosynthesis of this compound or its analogs in vertebrates involves the combination of an amino acid-derived component (providing the nitrogen and sulfur) and a fatty acid or branched-chain amino acid-derived component (providing the carbon backbone, including the isopropyl group). The endocrine system, particularly hormones like juvenile hormone in insects and sex hormones in vertebrates, often regulates pheromone production. nih.govfrontiersin.org

Metabolic Pathways in Plant Systems

There is currently a lack of direct scientific literature detailing the metabolic pathways of this compound in plant systems. However, plants are known to metabolize a wide range of xenobiotic compounds, including those with heterocyclic rings. For instance, the degradation of thiazole-containing herbicides has been studied, though these pathways may not be directly analogous to the metabolism of the target compound. It is important to note that the absence of evidence does not equate to the absence of such pathways, and further research is required in this area.

Biotransformation and Degradation Mechanisms in Microbial Cultures

Microorganisms, particularly bacteria and fungi, possess diverse metabolic capabilities for the biotransformation and degradation of various organic compounds, including those with thiazole rings.

Saccharomyces cerevisiae, a type of yeast, is known to produce the thiazole moiety of thiamin, indicating that it has metabolic pathways to handle thiazole structures. nih.govnih.gov Furthermore, studies on the degradation of thiazole-containing pollutants provide a model for how these compounds might be broken down in microbial cultures. For example, the enzymatic degradation of the thiazole-containing dye thioflavin T has been demonstrated using a chloroperoxidase enzyme system. nih.gov This process can lead to the opening of the thiazole ring and the formation of various intermediates. nih.gov The specific enzymes and pathways involved would likely vary depending on the microbial species and the specific structure of the thiazole compound.

Table 2: Microbial Interactions with Thiazole Compounds

| Microbial Process | Organism/System | Compound | Key Findings |

|---|---|---|---|

| Biosynthesis | Saccharomyces cerevisiae | Thiamin Thiazole | Enzymatic synthesis from NAD and glycine via THI4p. nih.govnih.gov |

| Degradation | Chloroperoxidase Enzyme System | Thioflavin T (a thiazole dye) | Enzymatic degradation leads to the formation of several intermediates, indicating ring cleavage. nih.gov |

Comparative Analysis of Biosynthetic Strategies Across Diverse Biological Sources

The formation and metabolism of thiazole compounds like this compound appear to follow different strategies depending on the biological context.

Enzymatic vs. Non-Enzymatic Formation: In microorganisms like yeast, the synthesis of the essential thiamin thiazole is a highly controlled, enzyme-catalyzed process with specific precursors. nih.gov In contrast, the formation of various thiazoles in food is often a result of the non-enzymatic Maillard reaction, which is dependent on heat and the availability of less specific precursors like amino acids and sugars. researchgate.netnih.gov

Biosynthesis for Different Functions: The purpose of thiazole biosynthesis differs significantly across organisms. In yeast, it is for the production of an essential vitamin cofactor. nih.gov In vertebrates like mice, a related dihydrothiazole serves as a chemical signal or pheromone, implying a biosynthetic pathway linked to social or reproductive functions.

Degradation as a Detoxification Mechanism: In microbial cultures, the breakdown of thiazole-containing compounds is often a detoxification mechanism or a way to utilize the compound as a carbon or nitrogen source. nih.gov This contrasts with the targeted biosynthesis observed in other organisms.

The study of this compound and its related compounds reveals a fascinating diversity in chemical ecology and biochemistry. While direct research on this specific molecule's biosynthesis and metabolism is still emerging, comparative analysis of related pathways in different biological systems provides a foundational understanding and highlights areas for future investigation.

Chemical Synthesis and Derivatization Strategies for 2,5 Dihydro 2 Isopropyl 4 Methylthiazole and Its Analogs

Total Synthesis Approaches to 2,5-Dihydro-2-isopropyl-4-methylthiazole

The total synthesis of this compound, also known as 2-isopropyl-4,5-dihydrothiazole, has been reported in the context of preparing pheromone components for biological studies. researchgate.net While the specific details of a multi-step synthesis are not extensively documented in readily available literature, general principles of thiazoline (B8809763) synthesis can be applied.

Multi-Step Synthesis Pathways

A common and versatile method for the synthesis of the thiazole (B1198619) and dihydrothiazole core is the Hantzsch thiazole synthesis. researchgate.netrsc.orgnih.govresearchgate.net This reaction typically involves the condensation of an α-haloketone with a thioamide. youtube.com For this compound, a plausible multi-step pathway could involve the reaction of a suitable thioamide, such as isobutyramide, with a halogenated derivative of 1-aminopropan-2-one.

Another approach involves the cyclization of N-substituted α-amino acids. researchgate.net This method offers a metal-free synthesis of 2,5-disubstituted thiazoles and could potentially be adapted for the synthesis of their dihydro counterparts. researchgate.net

A general scheme for the synthesis of 2-aryl-4,5-dihydrothiazoles has been described, starting from cysteine and substituted benzonitriles. rsc.org Although this produces an aryl group at the 2-position, it demonstrates a viable route to the 4,5-dihydrothiazole ring system.

Novel Synthetic Routes and Reaction Conditions

Novel synthetic routes often focus on improving efficiency and utilizing greener reaction conditions. For instance, microwave-assisted synthesis has been employed for the one-pot condensation of dithiooxamide (B146897) with aromatic aldehydes to form thiazolo[5,4-d]thiazoles, which involves the formation of a dihydrothiazole intermediate. researchgate.net Such microwave-assisted methods could potentially be adapted for the synthesis of this compound, offering advantages such as reduced reaction times and increased yields.

Flow chemistry presents another innovative approach for multi-step synthesis, allowing for the sequential combination of reactions in a continuous flow system. This can minimize manual handling and purification steps, leading to a more streamlined and automated synthesis.

Stereoselective Synthesis Methodologies

The development of stereoselective synthesis methodologies is crucial when chiral centers are present in the target molecule. In the case of this compound, the carbon at position 2 is a stereocenter. Stereoselective synthesis could be achieved by using chiral starting materials or employing chiral catalysts.

For example, the stereoselective synthesis of 2,6-disubstituted trans-3-methylidenetetrahydropyran-4-ones has been achieved through the stereoselective addition of Grignard or Gilman reagents. wikipedia.org A similar strategy could be envisioned for the stereoselective synthesis of dihydrothiazoles, where a chiral auxiliary or a stereoselective reagent could control the configuration at the C2 position. The reaction of 1,4-dilithio-1,3-diene derivatives with aldehydes has been shown to produce polysubstituted 2,5-dihydrofurans with high stereoselectivity, suggesting that organometallic reagents can be effective in controlling stereochemistry in five-membered ring synthesis. nih.gov

Synthesis of Structural Analogs and Derivatives

The synthesis of structural analogs and derivatives of this compound allows for the exploration of structure-activity relationships and the development of compounds with tailored properties.

Modifications of the Thiazole Ring System

Modifications to the dihydrothiazole ring system can involve the introduction of various substituents at different positions. The Hantzsch synthesis is adaptable for creating a variety of substituted thiazoles by using different α-haloketones and thioamides. researchgate.netnih.govresearchgate.net For example, using different thioamides in the reaction with a suitable α-haloketone would lead to dihydrothiazoles with different substituents at the 2-position.

Furthermore, reactions can be performed on the dihydrothiazole ring itself. For instance, the oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles) can lead to ring-opened products or the corresponding aromatic thiazoles, depending on the oxidant used. nih.gov

The synthesis of 2-substituted 4,5-dihydrothiazole-4-carboxylic acids has been reported as novel inhibitors of metallo-β-lactamases, demonstrating the possibility of introducing functional groups like carboxylic acids onto the dihydrothiazole scaffold. nih.gov

Table 1: Examples of Synthetic Methods for Thiazole and Dihydrothiazole Analogs

| Starting Materials | Reagents and Conditions | Product | Reference |

| α-Halogeno ketones, N-monosubstituted thioureas | 10M-HCl-EtOH (1:2), 80 °C, 20 min | 3-Substituted 2-imino-2,3-dihydrothiazoles | rsc.org |

| N-Substituted α-amino acids | SOCl₂, DBU, DCM, room temperature | 2,5-Disubstituted thiazoles | researchgate.net |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydes | Silica supported tungstosilicic acid, conventional heating or ultrasonic irradiation | Substituted Hantzsch thiazole derivatives | nih.gov |

| Dithiooxamide, aromatic aldehydes | Microwave irradiation, followed by oxidation with SeO₂ | 2,6-Diaryl rsc.orgjst.go.jpthiazolo-[5,4-d] rsc.orgjst.go.jpthiazoles | researchgate.net |

| Perfluoro-2-methylpent-2-en-3-yl isothiocyanate, ambident N,S-nucleophiles | Triethylamine | 2-N-substituted 4,5-dihydrothiazole derivatives | researchgate.net |

Derivatization at Alkyl Side Chains

Derivatization at the alkyl side chains, such as the isopropyl group at C2 and the methyl group at C4, offers another avenue for creating structural analogs. Standard functional group transformations can be applied if suitable starting materials with functionalized side chains are used in the synthesis.

For example, a patent describes the synthesis of 2-isopropyl-4-(methylaminomethyl)thiazole (B125010), which involves the initial synthesis of 2-isopropyl-4-hydroxymethylthiazole. researchgate.net This intermediate could then undergo further reactions to modify the hydroxymethyl group.

Alkylation reactions on related heterocyclic systems, such as 5,6-dihydroimidazolo[2,1-b]thiazoles, have been shown to occur at specific positions on the ring, indicating that direct alkylation of the dihydrothiazole ring might be challenging without affecting the ring itself. jst.go.jp Therefore, building the desired alkyl side chains from functionalized starting materials is often a more controlled strategy.

Exploration of Chiral Analogs

The development of chiral analogs of this compound is a significant area of research, driven by the potential for enhanced biological activity and specificity. Chirality introduces a three-dimensional complexity to the molecule, which can lead to differential interactions with chiral biological targets such as enzymes and receptors. The exploration of these chiral analogs often involves asymmetric synthesis strategies to control the stereochemistry at the C2 position of the thiazoline ring, where the isopropyl group is attached.

Strategies for inducing chirality in thiazoline rings can be broadly categorized. One common approach involves the use of chiral starting materials. For instance, the cyclization of chiral amino thiols is a well-established method for producing optically active thiazolines. Another strategy is the use of chiral catalysts or auxiliaries to direct the stereochemical outcome of the ring-forming reaction. These methods are crucial for controlling the enantioselectivity of the synthesis, preferentially forming one enantiomer over the other. researchgate.net The synthesis of chiral oligo(4-alpha/beta-methyl)thiazolines has demonstrated that both linear and cyclic chiral oligomers can be constructed, with the cyclic variants showing strong binding affinity for chiral molecules like mandelic acid. researchgate.net

Precursor Chemical Development for this compound Synthesis

Synthesis of Key Intermediates (e.g., 2-isopropyl-4-chloromethylthiazole)

A pivotal intermediate in the synthesis of various derivatives of the target compound is 2-isopropyl-4-chloromethylthiazole. A documented method for its synthesis involves a two-step process starting from 2,2-dimethyl-4-methylene-1,3-dioxane. This initial material undergoes an addition reaction with a halogenating agent, followed by a condensation reaction with 2-methylpropanethioamide (B17427) to generate 2-isopropyl-4-hydroxymethylthiazole. google.com This alcohol intermediate is then converted to the desired chlorinated compound.

The chlorination step is typically achieved by reacting 2-isopropyl-4-hydroxymethylthiazole with a chlorinating agent such as thionyl chloride in a suitable solvent like dichloromethane. The reaction is generally performed at a reduced temperature to control its exothermicity. This process has been shown to be highly efficient, with reported yields of up to 99%. google.com

Table 1: Synthesis of 2-isopropyl-4-chloromethylthiazole

| Reactant | Reagent | Solvent | Temperature | Yield |

|---|

Yield Optimization and Scalability Studies

For any chemical synthesis to be commercially viable, optimization of reaction conditions to maximize yield and ensure scalability is paramount. In the context of producing derivatives from this compound precursors, significant efforts have been made to improve process efficiency. For example, in the synthesis of 2-isopropyl-4-(methylaminomethyl)thiazole hydrochloride, a downstream derivative of 2-isopropyl-4-chloromethylthiazole, a process has been developed that boasts a high yield and purity, making it suitable for industrial-scale production. google.com

This optimized process involves the reaction of 2-isopropyl-4-chloromethylthiazole hydrochloride with an aqueous solution of methylamine. The reaction conditions are carefully controlled to ensure the reaction proceeds to completion. The final product is then extracted and purified, resulting in a yield of 88% and a purity of 99%. google.com Such high yields and purities are indicative of a well-optimized and scalable process.

Table 2: Optimized Synthesis of a 2-isopropyl-4-chloromethylthiazole Derivative

| Precursor | Reagent | Product | Yield | Purity |

|---|

Regioselectivity and Stereochemistry in Thiazoline Ring Formation

The formation of the thiazoline ring is a critical step that dictates the final structure of the molecule. The concepts of regioselectivity and stereochemistry are central to understanding and controlling this process.

Regioselectivity refers to the preference for forming a bond at one position over another, leading to the formation of a specific constitutional isomer. wikipedia.org In the synthesis of this compound, regioselectivity determines the placement of the substituents on the thiazoline ring. The Hantzsch thiazole synthesis, a classic method, involves the reaction of a thioamide with an α-haloketone. The regioselectivity of this reaction ensures that the substituents from the starting materials are incorporated into the desired positions on the final thiazole or thiazoline ring.

Stereochemistry , on the other hand, deals with the three-dimensional arrangement of atoms in a molecule. When chiral centers are present in the starting materials or are formed during the reaction, the stereochemical outcome becomes crucial. A stereoselective reaction is one in which one stereoisomer is formed or destroyed preferentially over all others. youtube.com If the synthesis of a chiral analog of this compound is desired, the reaction conditions must be chosen to favor the formation of the desired enantiomer or diastereomer. This can be achieved through various asymmetric synthesis techniques as previously discussed. The stereochemistry of the substrate can determine the stereochemistry of the product in what is known as a stereospecific reaction. youtube.com

The control over both regioselectivity and stereochemistry is fundamental in modern organic synthesis, allowing for the precise construction of complex molecules with well-defined structures and, consequently, specific functions.

Table of Chemical Compounds Mentioned

| Chemical Name |

| This compound |

| 2-isopropyl-4-chloromethylthiazole |

| 2-isopropyl-4-hydroxymethylthiazole |

| 2-isopropyl-4-(methylaminomethyl)thiazole |

| 2-isopropyl-4-(methylaminomethyl)thiazole hydrochloride |

| 2,2-dimethyl-4-methylene-1,3-dioxane |

| 2-methylpropanethioamide |

| Thionyl chloride |

| Dichloromethane |

| Methylamine |

| Mandelic acid |

Advanced Analytical Techniques for 2,5 Dihydro 2 Isopropyl 4 Methylthiazole Characterization and Detection

Spectroscopic Methodologies

Spectroscopic methods are indispensable for determining the molecular structure and identifying the functional groups of 2,5-Dihydro-2-isopropyl-4-methylthiazole. These techniques provide detailed information on the atomic composition and bonding arrangement within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the complete structural elucidation of this compound. While publicly available experimental spectra are scarce, the expected spectral data can be predicted based on the molecule's known structure. Both ¹H and ¹³C NMR would provide unique signals corresponding to each chemically distinct nucleus, confirming the connectivity and chemical environment of the atoms.

Expected ¹H NMR Spectral Data: The proton NMR spectrum would show distinct signals for the isopropyl group, the methyl group on the thiazoline (B8809763) ring, and the protons on the heterocyclic ring itself. The integration of these signals would correspond to the number of protons in each group.

| Proton Group | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |

| Isopropyl -CH(CH₃)₂ | 3.0 - 3.5 | Septet | 1H |

| Isopropyl -(CH₃)₂ | 1.2 - 1.4 | Doublet | 6H |

| Ring -CH₂- | 3.8 - 4.2 | Multiplet | 2H |

| Ring -CH- | 4.5 - 5.0 | Multiplet | 1H |

| Ring C₄-CH₃ | 2.0 - 2.3 | Singlet | 3H |

Expected ¹³C NMR Spectral Data: The carbon NMR spectrum would complement the proton data, showing separate signals for each unique carbon atom in the molecule.

| Carbon Group | Expected Chemical Shift (ppm) |

| Isopropyl -C H(CH₃)₂ | 65 - 75 |

| Isopropyl -(C H₃)₂ | 20 - 25 |

| Ring -C H₂- | 45 - 55 |

| Ring -C H- | 70 - 80 |

| Ring C ₄-CH₃ | 15 - 20 |

| Ring -C =N- | 160 - 170 |

Mass Spectrometry (MS and MS/MS) for Molecular Confirmation and Fragmentation Analysis

Mass Spectrometry (MS) is critical for confirming the molecular weight of this compound and for gaining further structural information through fragmentation analysis. The nominal molecular weight of the compound (C₇H₁₃NS) is 143.25 g/mol .

In high-resolution mass spectrometry, the exact mass of the molecular ion can be measured, which provides confirmation of the elemental composition. Predicted data for various adducts of the molecule helps in its identification in complex mixtures. nih.gov

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | C₇H₁₄NS⁺ | 144.08415 |

| [M+Na]⁺ | C₇H₁₃NNaS⁺ | 166.06609 |

| [M-H]⁻ | C₇H₁₂NS⁻ | 142.06959 |

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation to produce fragment ions. The fragmentation pattern is a unique fingerprint of the molecule's structure. A primary fragmentation pathway would likely involve the loss of the isopropyl group (mass of 43 Da), a common cleavage for isopropyl-substituted compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

| Functional Group | Bond | Expected Absorption Range (cm⁻¹) |

| Alkane Groups | C-H stretch | 2850 - 3000 |

| Imine | C=N stretch | 1640 - 1690 |

| Alkane Groups | C-H bend | 1350 - 1480 |

| Thioether | C-S stretch | 600 - 800 |

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating this compound from complex mixtures, which is a necessary step before its identification and quantification.

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Profile Analysis

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the most prominently cited method for the analysis of this compound. thegoodscentscompany.com This is due to the compound's volatile nature, making it well-suited for GC separation. This technique has been instrumental in identifying the compound in the aroma profile of roasted sesame oil. thegoodscentscompany.comtum.de

In a typical GC-MS analysis, the volatile compounds from a sample are separated based on their boiling points and interaction with a capillary column (e.g., HP-5MS). nih.gov As each compound elutes from the column, it enters the mass spectrometer, which acts as a detector. The mass spectrometer provides a mass spectrum for each separated component, allowing for highly confident identification by comparing the retention time and the spectrum to that of a known standard. This method is ideal for analyzing the flavor and fragrance profile of foodstuffs and other complex materials. lu.se

Liquid Chromatography (LC) Coupled with Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for detecting and quantifying compounds at very low concentrations. While GC-MS is more common for this particular volatile analyte, LC-MS/MS serves as a viable alternative, especially for trace analysis in complex liquid matrices where sample cleanup may be minimal.

This method separates compounds in a liquid phase before they enter the mass spectrometer. The use of tandem mass spectrometry (MS/MS) in modes such as Selected Reaction Monitoring (SRM) allows for exceptional selectivity and sensitivity. In SRM, the first mass spectrometer is set to select the molecular ion of this compound (e.g., m/z 144.1), and the second is set to detect a specific fragment ion produced after dissociation. This highly specific detection method minimizes interferences from the sample matrix, making it ideal for trace-level quantification.

Preparative Chromatography for Compound Purification

The isolation and purification of this compound from synthesis reaction mixtures are critical for obtaining a high-purity standard necessary for subsequent analytical applications. Preparative high-performance liquid chromatography (HPLC) is a primary method for this purpose. The purification strategy is typically developed based on the physicochemical properties of the target compound and its potential impurities.

General synthetic routes for thiazoline derivatives, such as the reaction of α-bromoketones with thioamides, often result in a mixture of the desired product, unreacted starting materials, and various side-products. nih.gov The purification of the target dihydrothiazole would involve a method optimized for its polarity and molecular weight.

A typical preparative HPLC method would involve the following:

Column: A reversed-phase column (e.g., C18) is often suitable for separating moderately polar compounds like dihydrothiazoles. The choice of column dimensions (diameter and length) and particle size is dictated by the required loading capacity and desired resolution.

Mobile Phase: A gradient elution using a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, is commonly employed. The gradient allows for the efficient elution of compounds with a range of polarities. A modifier, like formic acid or trifluoroacetic acid, may be added in small concentrations to improve peak shape and resolution.

Detection: A UV detector is typically used to monitor the elution of the compounds. The detection wavelength is chosen based on the UV absorbance profile of the this compound.

Fraction Collection: Fractions are collected as the compound of interest elutes from the column. The purity of the collected fractions is then assessed using analytical HPLC or other spectroscopic methods.

The successful implementation of preparative chromatography yields a purified sample of this compound, which is essential for its use as a reference standard in quantitative analysis and for unambiguous structural characterization.

Quantitative Analysis Methods

Once purified, the development of robust methods for the quantification of this compound is paramount for various applications, including reaction monitoring and stability studies.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the quantification of volatile and semi-volatile compounds like this compound. The development of a robust GC-MS protocol involves the optimization of several parameters to ensure accuracy, precision, and reliability.

Table 1: Illustrative Parameters for a GC-MS Quantification Protocol

| Parameter | Example Condition | Rationale |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | A non-polar column suitable for a wide range of analytes. |

| Injection Mode | Splitless | To enhance sensitivity for trace-level analysis. |

| Inlet Temperature | 250 °C | To ensure efficient volatilization of the analyte. |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min | To achieve good separation from other components in the sample matrix. |

| Carrier Gas | Helium at a constant flow of 1 mL/min | An inert carrier gas providing good chromatographic efficiency. |

| MS Interface Temp | 280 °C | To prevent condensation of the analyte. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard ionization technique that produces reproducible fragmentation patterns. |

| Acquisition Mode | Selected Ion Monitoring (SIM) | For enhanced sensitivity and selectivity by monitoring specific ions of the target analyte. |

For quantification, a calibration curve is constructed by analyzing a series of known concentrations of the purified this compound standard. The response (peak area) of the target analyte is plotted against its concentration, and a linear regression is applied. This curve is then used to determine the concentration of the analyte in unknown samples. The use of an internal standard is highly recommended to correct for variations in injection volume and instrument response.

During the synthesis of this compound, various impurities can be formed. These may include unreacted starting materials, isomers, and by-products from side reactions. The identification and characterization of these impurities are crucial for controlling the quality of the final product.

Impurity profiling is typically performed using a combination of chromatographic and spectroscopic techniques. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) or gas chromatography (GC) is particularly valuable for this purpose. HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of the impurities.

Table 2: Potential Impurities in the Synthesis of this compound

| Impurity Type | Potential Structure | Method of Identification |

| Isomer | 2,3-Dihydro-2-isopropyl-4-methylthiazole | LC-MS/MS, NMR Spectroscopy |

| Oxidation Product | 2-Isopropyl-4-methylthiazole | GC-MS, NMR Spectroscopy |

| Unreacted Precursor | e.g., N-thioisobutyrylglycine | LC-MS |

| By-product | Dimerized species | HRMS |

Tandem mass spectrometry (MS/MS) can be used to obtain structural information about the impurities by analyzing their fragmentation patterns. Nuclear magnetic resonance (NMR) spectroscopy is another powerful tool for the unambiguous structure elucidation of isolated impurities.

The sensitivity of an analytical method is defined by its limit of detection (LOD) and limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

Emerging Analytical Technologies Applicable to Dihydrothiazoles

The field of analytical chemistry is continually evolving, with new technologies offering enhanced sensitivity, selectivity, and speed. Several emerging technologies have the potential to be applied to the analysis of dihydrothiazoles like this compound.

High-Resolution Ion Mobility Spectrometry-Mass Spectrometry (HRIMS-MS): This technique separates ions based on their size, shape, and charge in the gas phase before they enter the mass spectrometer. This additional dimension of separation can help to resolve isomeric impurities that may not be separable by chromatography alone. The predicted collision cross section (CCS) values for adducts of this compound, such as [M+H]+ and [M+Na]+, can be used to facilitate its identification using this technique. uni.lu

Ambient Ionization Mass Spectrometry (AIMS): Techniques such as Direct Analysis in Real Time (DART) and Desorption Electrospray Ionization (DESI) allow for the direct analysis of samples in their native state with minimal or no sample preparation. This could enable the rapid screening of reaction mixtures or the direct analysis of the compound on surfaces.

Chiral Chromatography: Since this compound possesses a chiral center at the C2 position, the separation of its enantiomers is of significant interest. Advanced chiral stationary phases (CSPs) for HPLC and GC can be employed to resolve the racemic mixture. The development of such a method would be crucial for stereoselective synthesis and for studying the biological activity of the individual enantiomers. The approach would be similar to that used for other chiral molecules, involving screening of various chiral columns and mobile phases to achieve optimal separation. nih.gov

The application of these emerging technologies promises to provide deeper insights into the chemistry of this compound and other related dihydrothiazoles.

Biological and Ecological Functions of 2,5 Dihydro 2 Isopropyl 4 Methylthiazole

Role as a Chemical Signal in Animal Communication

While direct evidence for 2,5-Dihydro-2-isopropyl-4-methylthiazole as a signaling molecule is specific, the investigation of structurally similar compounds provides a framework for its potential biological significance. The study of dihydrothiazoles in mammals, particularly rodents, has uncovered their function as pheromones, which are chemical substances that trigger innate social responses in members of the same species.

Research has identified compounds structurally related to this compound as active pheromones in the male mouse, Mus musculus. Specifically, 2-isopropyl-4,5-dihydrothiazole has been synthesized and confirmed as a pheromone component of the male mouse, with these synthetic samples being prepared for further biological studies. nih.govjst.go.jp Dihydrothiazoles have been identified in the urine of male mice, indicating their role as a chemical signal of the male's presence and state. jst.go.jp

Another closely related compound, 2-sec-butyl-4,5-dihydrothiazole , has also been established as a male murine pheromone. nih.gov Investigations into this molecule have revealed significant cross-generational effects, demonstrating the potent influence of these chemical signals. nih.gov It is important to note that these are distinct molecules from this compound.

| Compound | Finding | Reference |

|---|---|---|

| 2-isopropyl-4,5-dihydrothiazole | Identified as a pheromone component of the male mouse; synthesized for biological study. | nih.govjst.go.jp |

| 2-sec-butyl-4,5-dihydrothiazole | Confirmed as a male murine pheromone with demonstrated cross-generational behavioral and physiological effects. | nih.gov |

The perception of chemical signals like thiazolines begins with their interaction with olfactory receptors located in the nasal epithelium. While the specific receptors for this compound are not detailed in the available research, the general mechanism is understood to involve the binding of the odorant molecule to a G protein-coupled receptor. This binding event initiates a signaling cascade within the olfactory neuron, converting the chemical signal into an electrical one that is then transmitted to the brain for processing. The study of another thiazoline (B8809763), 2,5-dihydro-2,4,5-trimethylthiazoline (TMT) , a component of predator odor, has shown that it is processed by specific olfactory sensory neurons that project to the amygdala, a brain region associated with fear processing.

The behavioral effects of specific dihydrothiazoles in mice have been documented. For instance, nasal exposure of female mice to the pheromone 2-sec-butyl-4,5-dihydrothiazole was found to stimulate the expansion of mammary glands, leading to prolonged nursing of their pups. nih.gov Subsequently, the offspring of these pheromone-exposed mothers exhibited enhanced learning, suggesting that the chemical signal has a cross-generational impact on development and behavior. nih.gov

Furthermore, the related compound 2,5-dihydro-2,4,5-trimethylthiazoline (TMT) is a well-known predator odor that elicits innate fear and avoidance responses in rodents. nih.gov Exposure to TMT has been shown to increase alcohol self-administration in rats, highlighting the profound and varied behavioral outcomes that can be triggered by this class of chemical signals. nih.gov

Contributions to Organoleptic Properties in Food and Beverage Systems

Beyond its potential biological roles, this compound is recognized for its distinct sensory characteristics and is utilized in the flavor industry.

Function as a Flavoring Agent and Enhancer

This compound, identified by FEMA number 4767, is used as a flavoring agent in food products. fao.orgfemaflavor.org The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound, confirming its role in the flavor industry. fao.orgfemaflavor.org Its chemical properties make it suitable for addition to various food and beverage systems to impart specific flavor notes. fao.org

Sensory Perceptions and Flavor Contributions

The organoleptic profile of this compound is distinct from its more commonly known aromatic counterpart, 2-isopropyl-4-methylthiazole. The dihydro- version is characterized by a unique combination of aroma and taste notes.

According to JECFA, it is a clear liquid with a toasted, sulfury, and sweet cocoa aroma. fao.org Other sources describe its organoleptic properties at a concentration of 0.10% in propylene (B89431) glycol as having toasted, sulfury, sweet, chocolate, and nutty notes. thegoodscentscompany.com This profile makes it a valuable ingredient for creating complex flavors in a variety of applications.

In contrast, the aromatic version, 2-isopropyl-4-methylthiazole (FEMA 3555), is known for its green, nutty, fruity, and earthy notes, with a particular association to the flavor of peach, tropical fruits, and vegetables. ulprospector.comnih.govsigmaaldrich.comperfumerflavorist.comthegoodscentscompany.com

| Attribute | Description | Reference |

|---|---|---|

| Physical Form | Clear liquid | fao.org |

| Odor/Aroma | Toasted, sulfury, sweet cocoa | fao.org |

| Odor (at 0.10% in propylene glycol) | Toasted, sulfury, sweet, chocolate, nutty | thegoodscentscompany.com |

| FEMA Number | 4767 | fao.orgfemaflavor.org |

| JECFA Number | 2206 | fao.orgfemaflavor.org |

Matrix Effects on Aroma Release and Perception

The perception of flavor and aroma is not solely dependent on the concentration of a volatile compound but is significantly influenced by its interaction with the food matrix. The release of aroma compounds like this compound from the food matrix to the vapor phase, where they can be detected by olfactory receptors, is a critical step in sensory perception. The structure and composition of the food—comprising proteins, lipids, carbohydrates, and minerals—can either trap or facilitate the release of these volatile molecules. researchgate.netresearchgate.net

Research demonstrates that food matrix components can significantly retain odorants compared to a simple water or buffer solution. usda.gov This retention is due to selective interactions between the aroma molecule and matrix components. usda.gov For instance, lipids in a food matrix can have a pronounced effect on the release of hydrophobic aroma compounds. researchgate.net The volatility of these compounds generally decreases as the fat content increases, as they are more readily partitioned into the lipid phase. researchgate.netnih.gov Proteins also play a crucial role by binding aroma compounds, which can be influenced by the presence of lipids, especially in emulsified systems. nih.govcapes.gov.br

A pertinent study on the volatility of fresh tomato odorants highlighted the significant impact of the food matrix. It was found that the matrix retained most odorants, meaning their concentration in the headspace available for perception was lower than their concentration in the food itself. usda.gov Specifically, the study showed that divalent cationic salts, such as calcium chloride (often used in food processing), could interact specifically with the related compound 2-isobutylthiazole, reducing its presence in the headspace by a factor of six. usda.gov This illustrates how non-flavor components can dramatically alter aroma perception. Such matrix effects underscore the importance of analyzing odorant concentrations in the headspace to accurately evaluate their access to olfactory receptors. usda.gov

Table 1: Factors in Food Matrix Affecting Aroma Release

| Matrix Component | Effect on Aroma Release | Mechanism of Action |

|---|---|---|

| Lipids | Generally decreases release of hydrophobic compounds. | Partitioning of aroma compounds into the lipid phase, reducing volatility. researchgate.net |

| Proteins | Can decrease release through binding. | Formation of complexes with aroma compounds. The effect can be modified by lipids in emulsions. nih.gov |

| Carbohydrates | Can decrease volatility ("salting-out" effect). | Interactions that reduce the free concentration of the aroma compound. researchgate.net |

| Salts (e.g., CaCl2) | Can significantly decrease release of specific compounds. | Specific chemical interactions, as seen with 2-isobutylthiazole. usda.gov |

Interaction with Microbial Systems and Ecosystems

Potential Role in Microbial Signaling or Metabolism in Fermentation Processes

Thiazolines and related thiazoles are significant compounds in the context of fermentation, often generated through microbial metabolism. The yeast Saccharomyces cerevisiae, a cornerstone of baking and brewing, is known to produce various flavor compounds, including sulfur-containing molecules. nih.govnih.gov The formation of 2-acetyl-2-thiazoline, a key compound responsible for roasted and popcorn-like aromas, has been demonstrated through the fermentation of cysteamine, glucose, and ethyl-L-lactate by baker's yeast. nih.gov This process highlights the ability of yeast to synthesize complex aroma compounds from precursors.

Furthermore, yeast can also metabolize these compounds. For example, Saccharomyces cerevisiae can act as a biocatalyst to reduce the carbonyl group of 2-acetyl-2-thiazoline, yielding its precursor, 2-(1-hydroxyethyl)-4,5-dihydrothiazole. nih.gov This metabolic capability suggests that yeast can modulate the aroma profile during fermentation by both creating and modifying key volatile molecules.

The production of these compounds is heavily influenced by the composition of the fermentation medium. A study on the release of polyfunctional thiols by commercial yeast strains found that the medium's nitrogen content and pH were significant factors. nih.gov Specifically, 3-Sulfanylhexan-1-ol concentrations were highest in wort fermentations compared to synthetic media, indicating that the raw materials of fermentation provide essential precursors and conditions for the enzymatic release of volatile sulfur compounds. nih.gov Thiazolines can also be formed through the post-translational modification of cysteine residues, a fundamental biological process that can occur within microbial systems. nih.govresearchgate.net

Ecological Impact and Environmental Fate

The environmental fate of heterocyclic compounds like thiazoles and thiazolines is a subject of regulatory and ecological concern. nih.gov Studies on analogous compounds provide insight into the likely behavior of this compound in the environment. For instance, research on thiabendazole (B1682256), a benzothiazole (B30560) pesticide, shows that it is persistent in both aerobic and anaerobic soil environments, with a half-life that can extend to hundreds of days. epa.gov In aquatic systems, the primary degradation pathway for thiabendazole is photolysis, as it is stable against hydrolysis. epa.gov

General studies on triazoles, another class of nitrogen-containing heterocyclic compounds, indicate that they are not readily biodegradable. nih.gov This resistance to microbial breakdown suggests that such compounds can persist in the environment. The improper use and management of agricultural chemicals containing these structures can lead to their accumulation in soil and potential runoff into water systems. researchgate.net

Table 2: Environmental Fate Characteristics of Related Heterocyclic Compounds

| Compound Class | Key Findings on Environmental Fate | Reference |

|---|---|---|

| Benzothiazoles (e.g., Thiabendazole) | Persistent in soil (aerobic half-life of 688 days). Degrades via photolysis in aquatic environments. Low mobility. | epa.gov |

| Triazoles | Not readily biodegradable. | nih.gov |

Structure-Activity Relationship Studies for Biological Effects

The biological effects of thiazole (B1198619) and thiazoline derivatives are intrinsically linked to their molecular structure. Structure-activity relationship (SAR) studies aim to understand how specific chemical features, such as substituent groups and their positions on the heterocyclic ring, influence biological activity. ijper.orgbenthamscience.com

In the field of medicinal chemistry, SAR studies have revealed that modifications to the thiazole ring can dramatically alter a compound's efficacy as an antimicrobial or anticancer agent. For example, research on certain thiazole derivatives found that the presence of a methoxy (B1213986) group can lead to higher activity compared to a halogen group. ijper.org In other cases, adding methyl (-CH3) or fluorine (-F) groups to specific parts of the molecule was shown to enhance anticancer properties. ijper.org The position of substituents is also critical; SAR studies on benzothiazole-phenyl analogs indicated that placing trifluoromethyl groups at specific (ortho and para) positions on the aromatic rings was well tolerated by target enzymes. nih.gov

Beyond medicinal applications, the structure of thiazolines is crucial for their role as signaling molecules. A closely related isomer, 2-isopropyl-4,5-dihydrothiazole , has been identified as a pheromone component in the male mouse, Mus musculus, demonstrating a direct link between its chemical structure and a specific biological function in animal communication. nih.gov The thiazoline ring itself can provide conformational stability to molecules, facilitating their binding to biological targets like proteins and nucleic acids. nih.gov This inherent property makes the thiazoline scaffold a valuable component in designing biologically active compounds. researchgate.netnih.gov

Table 3: Summary of Structure-Activity Relationship (SAR) Findings for Thiazole Derivatives

| Structural Modification | Resulting Biological Effect | Reference |

|---|---|---|

| Addition of -CH3 and -F groups | Enhanced anticancer activity in certain benzophenone-thiazole analogs. | ijper.org |

| Position of trifluoromethyl groups | Influenced inhibitory activity against target enzymes in benzothiazole-phenyl analogs. | nih.gov |

| Clubbing with other heterocycles (e.g., pyrazoline) | Can influence antimicrobial potential. | nih.gov |

| Isopropyl group at position 2 (dihydrothiazole) | Acts as a pheromone component in male mice. | nih.gov |

Theoretical and Computational Studies of 2,5 Dihydro 2 Isopropyl 4 Methylthiazole

Molecular Structure and Conformation Analysis

The molecular structure of 2,5-dihydro-2-isopropyl-4-methylthiazole consists of a five-membered dihydrothiazole ring, which is a non-aromatic heterocycle containing sulfur and nitrogen atoms. This ring is substituted with an isopropyl group at position 2 and a methyl group at position 4. The presence of a stereocenter at the C2 position, where the isopropyl group is attached, means that the compound can exist as different stereoisomers.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule.

DFT calculations can elucidate the electronic structure of this compound, providing a basis for predicting its reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

The distribution of electron density can be visualized through molecular electrostatic potential (MESP) maps, which highlight electron-rich and electron-poor regions of the molecule. These maps are valuable for predicting how the molecule might interact with other chemical species, such as biological receptors. For thiazole (B1198619) and its derivatives, the nitrogen and sulfur atoms are typically electron-rich centers, making them potential sites for hydrogen bonding or coordination with metal ions.

Table 1: Representative Predicted Electronic Properties of a Thiazoline (B8809763) Derivative (Note: These are representative values for a related thiazoline derivative and not specific to this compound)

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |

Quantum chemical calculations can simulate various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms in the molecule. These predictions are based on the calculated electron density around each nucleus. By comparing the simulated spectrum with an experimental one, a detailed assignment of the observed signals to specific atoms in the molecule can be made. For a related compound, 2-isopropyl-4-methylthiazole, experimental ¹H NMR data shows characteristic shifts for the isopropyl and methyl protons, as well as the proton on the thiazole ring. mdpi.com

Molecular Dynamics Simulations and Conformational Landscape Exploration

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. mdpi.comnih.gov For this compound, an MD simulation would involve calculating the forces between the atoms and their consequent motions over time, providing a dynamic picture of the molecule's behavior.

These simulations are particularly useful for exploring the conformational landscape of the molecule. By simulating the molecule's movements over a period of time, one can observe the different conformations it can adopt and the transitions between them. This provides a more realistic understanding of the molecule's flexibility and shape than static calculations alone. MD simulations can also be used to study how the molecule interacts with its environment, such as a solvent or a biological target like a protein. rsc.org Studies on other thiazoline derivatives have used MD simulations to assess the stability of their interactions within the active sites of proteins. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov If a set of thiazole derivatives, including this compound, were to be tested for a particular biological activity (e.g., antimicrobial or anti-inflammatory), a QSAR model could be developed. wisdomlib.orgorientjchem.org

The process involves calculating a variety of molecular descriptors for each compound, which are numerical representations of their structural, physical, or chemical properties. These descriptors can be related to aspects like size, shape, lipophilicity (hydrophobicity), and electronic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates these descriptors with the observed biological activity. researchgate.net

Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Thiazole Derivatives

| Descriptor Type | Example Descriptor | Property Represented |

|---|---|---|

| Constitutional | Molecular Weight | Size of the molecule |

| Topological | Wiener Index | Branching of the molecular skeleton |

| Geometric | Molecular Surface Area | Three-dimensional size of the molecule |

| Electronic | Dipole Moment | Polarity of the molecule |

Such a model could then be used to predict the activity of new, untested thiazole derivatives and to guide the design of more potent compounds.

Cheminformatics and Database Integration for Compound Analysis

Cheminformatics deals with the storage, retrieval, and analysis of chemical information. Large chemical databases, such as PubChem, ChEMBL, and others, play a crucial role in the analysis of compounds like this compound. nih.gov

These databases contain a wealth of information, including:

Structural Information: 2D and 3D structures, SMILES strings, InChI keys.

Physicochemical Properties: Calculated properties like molecular weight, logP, and topological polar surface area.

Biological Activity Data: Results from bioassays reported in the scientific literature.

Related Compounds: Links to structurally similar molecules.

By integrating data from these databases, researchers can perform various analyses. For example, a similarity search can identify other compounds with similar structures, which may have known biological activities, providing clues about the potential therapeutic applications of the target molecule. Cheminformatics tools also allow for the large-scale analysis of chemical libraries and the development of predictive models for properties like toxicity and metabolic stability. orientjchem.org The presence of the thiazole scaffold in numerous bioactive compounds makes such analyses particularly valuable for drug discovery efforts. bohrium.com

Industrial and Biotechnological Applications of 2,5 Dihydro 2 Isopropyl 4 Methylthiazole Non Medical/non Clinical

Utilization in Flavor and Fragrance Industries

The primary industrial application of 2,5-Dihydro-2-isopropyl-4-methylthiazole is as a flavoring agent, where its complex aromatic profile enhances a variety of food products. Its use in the fragrance sector, however, is not recommended. thegoodscentscompany.com

This compound is recognized as a potent flavor enhancer and flavoring agent. thegoodscentscompany.comperflavory.comperflavory.com It is classified as a GRAS (Generally Recognized as Safe) substance by the Flavor and Extract Manufacturers Association (FEMA), under FEMA number 4767. femaflavor.orgfemaflavor.org The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated the substance (JECFA number 2206) and concluded that it poses no safety concern at current estimated dietary exposures. flavordata.cominchem.org

The diverse sensory descriptors for this compound are summarized below.

Table 1: Organoleptic Profile of this compound

| Descriptor | Context/Source |

|---|---|

| Odor | |

| Toasted, Sulfurous, Sweet, Cocoa, Chocolate | At 0.10% in propylene (B89431) glycol thegoodscentscompany.com |

| Toasted | General odor type thegoodscentscompany.comflavscents.com |

| Roasted, Fatty, Aldehydic | Anticipated character based on structure leffingwell.com |

| Flavor/Taste | |

| Fruity, Earthy | FEMA Flavor Profile femaflavor.org |

| Slightly Fruity, Tropical | At a detection threshold of 10 ppb seehint.com |

While potent as a flavorant, industry resources explicitly state that this compound is not recommended for use in fragrance applications. thegoodscentscompany.com Its primary and intended technical effect is for flavoring food and beverages. femaflavor.org Although some patent documents list it among extensive catalogs of potential fragrance and flavor ingredients, specialized industry databases advise against its use in perfumery. thegoodscentscompany.comgoogle.comgoogleapis.com

Potential as a Semiochemical in Pest Management or Wildlife Control

There is currently no scientific literature or documented industrial use of this compound as a semiochemical for the purposes of pest management or wildlife control. While other thiazole (B1198619) and thiazoline (B8809763) isomers have been investigated as pheromones in specific animal species, this particular compound is not associated with such applications.

Biocatalytic Production and Fermentation Optimization

Specific industrial-scale biocatalytic or fermentation pathways for the production of this compound are not detailed in available research. However, the compound is known to be formed through natural chemical processes during the heating of food. mdpi.com Its presence in cooked beef and chicken broth is attributed to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that is fundamental to the aroma of cooked foods. mdpi.comresearchgate.net The identification of this thiazoline in roasted sesame seed oil further supports its formation during thermal processing. thegoodscentscompany.comreading.ac.uk While not a controlled biotechnological process, this demonstrates its natural generation from common food precursors under heat.

Role as a Chemical Standard or Analytical Reference Material

This compound serves as a chemical reference substance in the flavor industry. Its inclusion in the International Organization of the Flavor Industry (IOFI) Global Reference List of Chemically Defined Substances confirms its status as a recognized and standardized material. flavordata.com

The compound is commercially available from chemical suppliers with a specified purity, or assay, typically between 95% and 100%, which allows for its use in analytical testing and quality control. thegoodscentscompany.com The evaluations performed by expert bodies like JECFA necessitate the use of such well-characterized, high-purity reference materials for conducting toxicological studies and establishing safety profiles. femaflavor.orginchem.orgfao.org The availability of analytical data, such as NMR spectra, further solidifies its role as a reference standard for the unambiguous identification and quantification of the substance in research and commercial products. fao.org

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Other Names/Synonyms |

|---|---|

| This compound | 2-isopropyl-4-methyl-3-thiazoline; 4-methyl-2-propan-2-yl-2,5-dihydro-1,3-thiazole; Thiazole, 2,5-dihydro-4-methyl-2-(1-methylethyl)- thegoodscentscompany.comscribd.comchemexcil.in |

| 2-isopropyl-4-methylthiazole | Peach thiazole; Tropical thiazole |

| 2-isopropyl-4,5-dihydrothiazole | |

| 2-ethyl-4-methyl-3-thiazoline | |

| 5-ethyl-2,4-dimethyl-3-thiazoline |

Future Research Directions and Emerging Trends for 2,5 Dihydro 2 Isopropyl 4 Methylthiazole

Exploration of Undiscovered Natural Sources and Biosynthetic Pathways

While many thiazoles and thiazolines are known components of natural products, the documented natural occurrence of 2,5-Dihydro-2-isopropyl-4-methylthiazole is exceptionally rare. researchgate.net To date, it has been identified for the first time in nature through the comprehensive analysis of sesame seed oil (Sesamum indicum). researchgate.netthegoodscentscompany.com This singular discovery opens up a significant field of future research aimed at identifying other potential natural reservoirs. Future investigations will likely focus on other oilseeds, fermented food products, and thermally processed foods, as thiazolines can be formed through the Maillard reaction.

The biosynthetic pathways leading to simple alkyl-substituted thiazolines are not fully elucidated. Research into the biogenesis of more complex thiazoline-containing natural products, such as the antibiotic micacocidin or the virulence-conferring siderophore enantiopyochelin, often involves nonribosomal peptide synthetase (NRPS) pathways where cysteine residues are cyclized and modified. monash.edu In the case of watasemycin biosynthesis in Streptomyces venezuelae, a key step involves the methylation of a thiazoline (B8809763) ring. monash.edu Future research could explore whether similar, albeit simpler, enzymatic processes involving amino acids like valine (as a source of the isopropyl group), cysteine (providing the sulfur and nitrogen), and a methyl donor lead to the formation of this compound in plants and microorganisms. Identifying the specific enzymes and genetic clusters responsible would be a major breakthrough.

Development of Greener Synthetic Methodologies

The synthesis of thiazolines and their derivatives is a well-established area of organic chemistry, but the focus is increasingly shifting towards sustainable and environmentally benign methods. rsc.org Traditional syntheses often require harsh reagents or solvents. Future research for producing this compound and related compounds will prioritize green chemistry principles, including atom economy, use of renewable feedstocks, and avoidance of hazardous substances.

Several emerging strategies are applicable:

Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times and improve yields for the synthesis of thiazoline analogues. rsc.org

Use of Green Solvents: Replacing conventional volatile organic solvents with greener alternatives like glycerol (B35011) or water is a key trend. researchgate.netnih.gov Glycerol, a byproduct of biodiesel production, is non-toxic, biodegradable, and has a high boiling point, making it an excellent medium for various organic transformations, including the synthesis of thiazole (B1198619) derivatives. nih.gov

Biocatalysis and Biocompatible Catalysts: The use of enzymes or whole-cell systems for synthesis represents a frontier in green chemistry. Furthermore, the development of recyclable, eco-friendly catalysts, such as chitosan-based hydrogels, has shown promise in the synthesis of thiazoles under mild conditions, including with ultrasonic irradiation. mdpi.commdpi.com

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates most or all of the atoms of the starting materials. rsc.org Developing an MCR for this compound would be a significant advancement in its efficient and sustainable production.

| Methodology | Key Advantages | Relevant Research Context |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, often higher yields. | Synthesis of various thiazoline analogues. rsc.org |

| Glycerol as a Solvent | Non-toxic, biodegradable, recyclable, low vapor pressure. | Catalyst-free synthesis of 2-arylbenzothiazoles at ambient temperature. nih.gov |

| Biocompatible Catalysts | Recyclable, eco-friendly, mild reaction conditions. | Chitosan-based hydrogels used for thiazole synthesis with ultrasonic irradiation. mdpi.com |

| Metal-Free Cyclization | Avoids toxic heavy metals, simplifies purification. | Synthesis of 2,5-disubstituted thiazoles from N-substituted α-amino acids. nih.gov |

Advanced Understanding of Receptor-Ligand Interactions for Biological Effects

Many volatile thiazoline compounds function as pheromones or odorants in the animal kingdom, mediating social and reproductive behaviors. researchgate.net Given that this compound is a volatile, sulfur-containing heterocyclic compound, a key area for future research is its potential role as a semiochemical and the nature of its interaction with biological receptors.

Future studies will likely investigate:

Odorant-Binding Proteins (OBPs): In many species, the first step in olfaction involves the binding of volatile molecules to OBPs in the sensillum lymph or nasal mucus. nih.gov These proteins solubilize hydrophobic odorants and transport them to olfactory receptors. Research is needed to determine if specific OBPs have a high binding affinity for this compound. In vitro binding assays can quantify this interaction. nih.gov